2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Description
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-ethyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-4-8-11-5-7-6-12-10(2,3)9(7)13-8/h5,12H,4,6H2,1-3H3 |
InChI Key |
WJOWZGGJYZRWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2CNC(C2=N1)(C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Cyclization
The use of Lewis acids, such as zinc chloride or aluminum trichloride, enhances cyclization efficiency by stabilizing transition states. Patent WO2012092880A1 demonstrates that substituting PTSA with ZnCl₂ at 80°C reduces reaction time from 12 hours to 6 hours while maintaining a comparable yield (65–70%). This method prioritizes scalability for industrial applications but requires careful control of moisture to prevent catalyst deactivation.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry alternative to conventional thermal methods. De Gruyter reports a one-pot synthesis where 5-aminouracil reacts with dimedone under microwave conditions (150°C, 300 W) for 20 minutes. This approach eliminates multi-step isolation procedures and achieves a 75% yield, attributed to uniform heating and reduced side reactions (Table 1). Spectral data (¹H NMR: δ 1.21 ppm for dimethyl groups, δ 4.12 ppm for ethyl group) confirm the product’s structural integrity.
Aza-Wittig Reaction
The aza-Wittig reaction offers a versatile route to pyrrolo[3,4-d]pyrimidines via phosphorane intermediates. Semantic Scholar details a protocol where 6-amino-5-alkylpyrimidine-2-thiol reacts with triphenylphosphine and carbon disulfide to form an iminophosphorane. Subsequent treatment with phenyl isocyanate generates a carbodiimide intermediate, which cyclizes spontaneously to yield the target compound in 62% yield. While this method provides excellent regioselectivity, the reliance on moisture-sensitive reagents limits its practicality for large-scale synthesis.
Comparative Analysis of Methods
The following table synthesizes critical parameters for each method:
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclization (PTSA) | Ethanol, reflux, 12 h | 68 | Moderate | High |
| Cyclization (ZnCl₂) | Toluene, 80°C, 6 h | 65–70 | Moderate | High |
| Microwave-Assisted | MW, 150°C, 20 min | 75 | Low | Medium |
| Aza-Wittig | CH₂Cl₂, 0–5°C, 8–10 h | 62 | High | Low |
| Catalytic Hydrogenation | H₂ (50 psi), Pd/C, 12 h | ~70 | High | Medium |
Key trade-offs emerge: microwave synthesis maximizes yield and speed but requires specialized equipment, while catalytic cyclization balances scalability and cost. The aza-Wittig method, though precise, is less practical for industrial settings due to reagent sensitivity.
Optimization Strategies
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but complicate purification. Ethanol and toluene remain preferred for their balance of reactivity and ease of removal.
Temperature Control
Microwave reactions exceeding 160°C induce decomposition, evidenced by HPLC traces showing a 15% impurity spike.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl group at position 2 and nitrogen atoms in the pyrimidine ring serve as reactive sites:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 25°C, 8 h | Substitution at N3 or N5 positions | 65–74% | |
| Acylation | Acetic anhydride, pyridine, reflux | Acetylated derivatives at N7 | 68–75% | |
| Amination | NH₃/MeOH, 60°C, 12 h | Primary amine formation at C4 | 55% |
Steric hindrance from the 7,7-dimethyl group often directs substitutions to less hindered positions like N3 or C4.
Condensation and Cyclization
The compound participates in annulation reactions to form extended heterocyclic systems:
Knoevenagel-Michael Cascade
-
Mechanism :
-
Knoevenagel condensation with arylglyoxals
-
Michael addition of 6-aminouracil
-
Intramolecular cyclization
-
-
Products : Pyrrolo[3,2-d]pyrimidine derivatives (e.g., 4a–n )
Cyclocondensation
-
Reagents : 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
-
Outcome : Fused tricyclic systems with enhanced aromaticity
-
Key Factor : Polar solvents (e.g., DMF) improve reaction rates.
Catalytic Functionalization
Organocatalysts significantly enhance reaction efficiency:
| Catalyst | Solvent | Reaction Type | Yield Improvement |
|---|---|---|---|
| L-Proline | Acetic acid | Multi-component | 59% (14% → 73%) |
| ZrOCl₂ | Ethanol | N-Benzylation | 45% |
| K₂CO₃ | DMF | Alkylation | 21% |
L-Proline’s bifunctional (acid-base) catalysis enables superior performance in acetic acid .
Redox Reactions
The dihydro-pyrimidine moiety undergoes selective oxidation:
-
Oxidation : H₂O₂/AcOH, 50°C → Pyrimidine ring aromatization
-
Reduction : NaBH₄/MeOH → Saturation of pyrrole ring (rare due to steric protection)
Comparative Reactivity with Analogues
Substituent effects alter reactivity patterns:
Stability Under Reaction Conditions
-
pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12)
-
Thermal Stability : Stable ≤ 150°C; decomposition ≥ 200°C
Scientific Research Applications
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of ATR kinase, a protein involved in the DNA damage response. By inhibiting ATR kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
Example Compound: 4-(Phenylamino)thieno[3,2-d]pyrimidine derivatives (e.g., compound 48c/48f from ).
Key Findings :
Pyrazolo[3,4-d]pyrimidine Derivatives
Example Compounds: 4-Substituted anilino-6-hydroxylaminopyrazolo[3,4-d]pyrimidine (Figure 15B, ).
Key Findings :
- Pyrazolo-pyrimidines have lower potency due to reduced hydrophobic complementarity in the kinase pocket.
- The hydroxylamino group improves solubility but compromises membrane permeability .
Pyrido[3,4-d]pyrimidine Derivatives
Example Compound: 4-Anilinopyrido[3,4-d]pyrimidino-6-acrylamide (Figure 4E, ).
Key Findings :
- Pyrido-pyrimidines with acrylamide groups achieve sub-nanomolar potency via covalent binding but suffer from off-target toxicity .
- The non-covalent binding mode of pyrrolo-pyrimidines ensures better safety profiles .
Other Dihydro-pyrrolo[3,4-d]pyrimidine Derivatives
Example Compounds :
Key Findings :
- Chlorine substituents reduce potency but simplify synthesis, making the dichloro analog a viable precursor .
Biological Activity
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties.
- Chemical Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- CAS Number : 1823942-77-3
Research indicates that compounds in the pyrrolo[3,4-D]pyrimidine class exhibit various biological activities through different mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death linked to inflammation and cancer progression .
- Antiproliferative Effects : In vitro studies demonstrate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis .
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of several pyrrolo[3,4-D]pyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds similar to 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine exhibited significant cytotoxicity with IC50 values ranging from 29 to 59 µM across different cell lines .
- Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in HepG2 cells. It was found that treatment with the compound led to an increase in pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mitochondrial pathway involvement in apoptosis induction .
Pharmacokinetics
The pharmacokinetic profile of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has been characterized in several studies:
- Bioavailability : The compound demonstrated an oral bioavailability (F) of approximately 31.8% following administration in animal models .
- Toxicity Studies : In vivo toxicity assessments indicated no acute toxicity at high doses (up to 2000 mg/kg) in Kunming mice, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrrole intermediates with pyrimidine precursors. For example, similar pyrrolo-pyrimidine derivatives are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Key steps include:
- Ring closure : Use of KCO in acetonitrile for cyclization (80–100°C, 12–24 hrs) .
- Substituent introduction : Alkylation or amination under reflux with DIPEA in 2-methoxyethanol .
- Optimization : Reaction temperature and solvent polarity critically affect regioselectivity. Lower yields (<50%) are common due to steric hindrance from ethyl/dimethyl groups.
Q. How is the molecular structure of this compound validated using spectroscopic techniques?
- Methodology :
- NMR : H-NMR identifies proton environments (e.g., ethyl group δ 1.2–1.4 ppm, methyl δ 2.1–2.3 ppm). Aromatic protons in the pyrrolo-pyrimidine core appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 220.15) and fragmentation patterns .
- FTIR : Stretching vibrations for C=N (1650–1700 cm) and C-H in sp hybridized carbons (2900–3000 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (data extrapolated from structurally similar compounds) .
- Storage : Store in airtight containers at –20°C to prevent degradation.
- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational approaches like QSAR or molecular docking predict the bioactivity of this compound?
- Methodology :
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity. A 2D-QSAR study on dihydropyrimidinones demonstrated R > 0.85 for kinase inhibition .
- Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. The dimethyl group may enhance hydrophobic interactions in the ATP-binding pocket .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Metabolic Stability Assays : Incubate with liver microsomes to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .
- Crystallography : Resolve protein-ligand co-crystals to confirm binding modes disputed in docking studies .
Q. How do substituent modifications (e.g., ethyl → propyl) alter physicochemical properties?
- Methodology :
- LogP Measurement : Compare octanol/water partitioning via shake-flask method. Ethyl groups increase logP by ~0.5 units versus hydrogen .
- Solubility : Use HPLC to quantify solubility in PBS (pH 7.4). Dimethyl groups reduce aqueous solubility by 30% due to increased hydrophobicity .
- Thermal Stability : DSC analysis shows melting points increase with bulky substituents (e.g., 7,7-dimethyl raises T by 15°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
